tert-butyl 2-(methylamino)benzoate
Description
tert-Butyl 2-(methylamino)benzoate is an aromatic ester derivative featuring a methylamino group (-NHCH₃) at the ortho position of the benzene ring and a tert-butyl ester moiety. The tert-butyl group enhances steric bulk and lipophilicity, which can influence solubility, stability, and bioavailability compared to smaller ester analogs.
Properties
IUPAC Name |
tert-butyl 2-(methylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)9-7-5-6-8-10(9)13-4/h5-8,13H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLKIKACWKXDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(methylamino)benzoate typically involves the esterification of 2-(methylamino)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(methylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 2-(methylamino)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the amino group attacks electrophilic centers in other molecules . Additionally, its ester group can undergo hydrolysis to release the corresponding acid and alcohol .
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following compounds are structurally or functionally related to tert-butyl 2-(methylamino)benzoate:
Methyl 2-(Methylamino)benzoate
- Molecular Formula: C₉H₁₁NO₂
- Key Differences : Replaces the tert-butyl ester with a methyl ester.
- Properties :
- Applications : Used in synthetic chemistry as a building block for pharmaceuticals or agrochemicals.
Methyl 2-[(Methylamino)carbonyl]benzoate
- Key Differences: Features a methylaminocarbonyl group (-CONHCH₃) instead of a methylamino group (-NHCH₃).
- Isolated from Streptomyces sp. A30, suggesting possible bioactivity .
tert-Butyl 2-Hydroxy-5-nitrobenzoate
- Molecular Formula: C₁₁H₁₃NO₅ (estimated)
- Key Differences: Substitutes the methylamino group with a hydroxy (-OH) and nitro (-NO₂) group at positions 2 and 5, respectively.
- Classified under GHS hazard guidelines; requires strict safety protocols during handling .
tert-Butyl 4-Bromo-2-fluorobenzoate
- Molecular Formula : C₁₁H₁₂BrFO₂
- Key Differences : Contains bromo (-Br) and fluoro (-F) substituents at positions 4 and 2.
- Properties :
Comparative Data Table
Key Findings from Comparative Analysis
Electronic and Reactivity Profiles: Electron-withdrawing groups (e.g., -NO₂ in tert-butyl 2-hydroxy-5-nitrobenzoate) enhance electrophilicity but may introduce toxicity . Halogenated analogs (e.g., 4-bromo-2-fluoro derivative) show utility in cross-coupling reactions for complex molecule synthesis .
Biological Activity: Methyl 2-[(methylamino)carbonyl]benzoate, isolated from Streptomyces, highlights the role of carbonyl groups in bioactivity, suggesting this compound could be modified for similar applications .
Safety Considerations: Nitro-substituted derivatives require stringent safety measures, whereas amino and ester groups generally pose lower risks .
Biological Activity
Tert-butyl 2-(methylamino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound.
Chemical Structure and Properties
This compound is an ester derivative characterized by a tert-butyl group attached to the benzoate moiety, with a methylamino group at the ortho position. Its molecular formula is CHNO, and it has a molecular weight of approximately 205.27 g/mol. The presence of both the tert-butyl and methylamino groups contributes to its lipophilicity and potential interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating metabolic pathways. For instance, it has been suggested that similar compounds can act as inhibitors of prolyl endopeptidase, which plays a role in neuropeptide metabolism .
- Receptor Interaction : The methylamino group allows for interaction with neurotransmitter receptors, potentially influencing signaling pathways associated with pain perception and mood regulation .
Cytotoxicity and Antiproliferative Effects
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation, particularly in tumor cells, suggesting its potential as an anticancer agent .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Anti-inflammatory Properties
In addition to its cytotoxic effects, this compound has demonstrated anti-inflammatory properties in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory diseases .
Case Studies
- Study on Enzyme Inhibition : A study investigated the inhibition of prolyl endopeptidase by derivatives of benzoates, including this compound. The results indicated significant inhibition rates, highlighting the compound's potential therapeutic implications in conditions like neuropathic pain .
- Anticancer Activity : A series of experiments conducted on various cancer cell lines showed that this compound could effectively reduce cell viability through apoptosis induction mechanisms. The study concluded that this compound warrants further exploration as a lead compound in cancer therapy .
Q & A
Q. What green chemistry approaches can replace toxic reagents (e.g., hydrazine) in the synthesis of this compound?
- Methodology : Catalytic hydrogenation (H₂, Raney Ni) or enzymatic reduction (e.g., ketoreductases) offer safer alternatives to hydrazine. Solvent selection guides (e.g., CHEM21) recommend cyclopentyl methyl ether (CPME) as a sustainable solvent .
Data Contradiction and Validation
Q. How should researchers resolve conflicts between predicted and observed melting points?
- Methodology : Discrepancies may arise from polymorphic forms or impurities. Perform DSC (differential scanning calorimetry) to confirm melting behavior and PXRD to identify crystalline phases. Cross-reference with peer-reviewed crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
